molecular formula C25H25NO2 B12353116 (1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d5

(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d5

Cat. No.: B12353116
M. Wt: 376.5 g/mol
InChI Key: JRALTDRFXRCGRH-UCXXKCETSA-N
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Description

The compound “(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d5” is a synthetic chemical that belongs to the class of indole-based compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d5” typically involves several steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Hydroxypentyl Group: The hydroxypentyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by a hydroxypentyl group.

    Attachment of the Methylnaphthalenyl Group: The methylnaphthalenyl group can be attached through a Friedel-Crafts acylation reaction, where the indole core reacts with a methylnaphthalenyl acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypentyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the hydroxypentyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, the compound can be used to study the effects of indole-based compounds on various biological systems, including their potential as antimicrobial or anticancer agents.

Medicine

The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

Industry

In industrial applications, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d5” would depend on its specific biological target. Generally, indole-based compounds can interact with various molecular targets, including enzymes, receptors, and ion channels, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone: The non-deuterated version of the compound.

    (1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d3: A partially deuterated version of the compound.

Uniqueness

The deuterated version of the compound, “(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d5”, may exhibit unique properties such as increased metabolic stability and altered pharmacokinetics compared to its non-deuterated counterpart.

Properties

Molecular Formula

C25H25NO2

Molecular Weight

376.5 g/mol

IUPAC Name

(4-methylnaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]methanone

InChI

InChI=1S/C25H25NO2/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-26(15-7-2-8-16-27)24-12-6-5-11-21(23)24/h3-6,9-14,17,27H,2,7-8,15-16H2,1H3/i5D,6D,11D,12D,17D

InChI Key

JRALTDRFXRCGRH-UCXXKCETSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCO)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)C)[2H])[2H]

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO

Origin of Product

United States

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